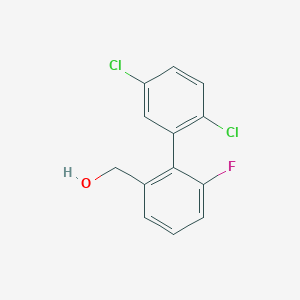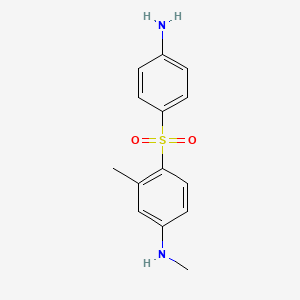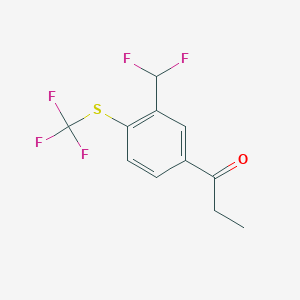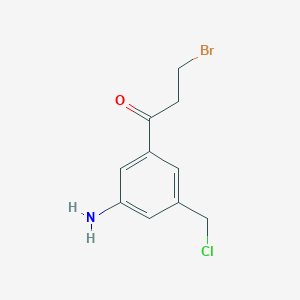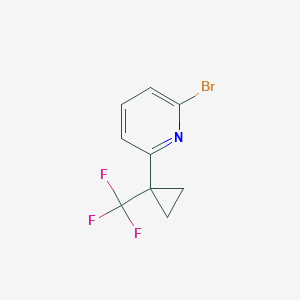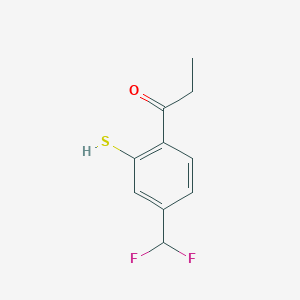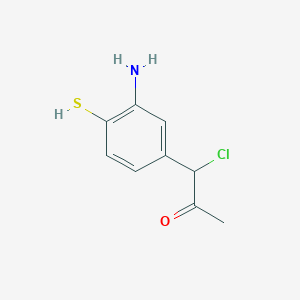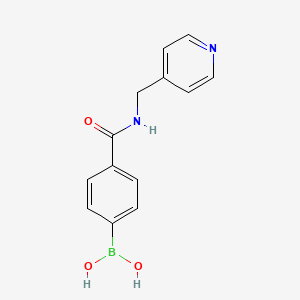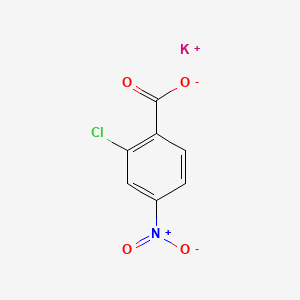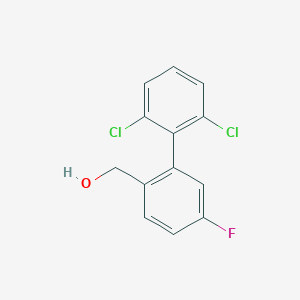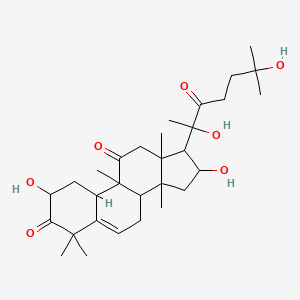
Tetrahydrocucurbitacin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrocucurbitacin I is a naturally occurring tetracyclic triterpenoid compound found in plants of the Cucurbitaceae family. This compound is known for its potent biological activities, including anti-inflammatory, anticancer, and hepatoprotective properties . It is part of the larger group of cucurbitacins, which have been studied extensively for their medicinal potential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydrocucurbitacin I typically involves multiple steps, starting from simpler triterpenoid precursors. One common method involves the reduction of cucurbitacin I using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the roots and fruits of Cucurbitaceae plants, remains a viable method. The extraction process involves solvent extraction followed by purification using chromatographic techniques .
化学反応の分析
Types of Reactions: Tetrahydrocucurbitacin I undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or form ketones, enhancing the compound’s biological activity.
Reduction: Reduction reactions, such as hydrogenation, are used to convert cucurbitacin I to this compound.
Substitution: Halogenation and other substitution reactions can modify the compound’s structure to study its biological effects.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) with Pd/C as a catalyst is frequently employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated, ketonated, and halogenated derivatives of this compound, each with distinct biological activities .
科学的研究の応用
Tetrahydrocucurbitacin I has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of tetracyclic triterpenoids.
Biology: Its potent biological activities make it a valuable tool for studying cell signaling pathways and gene expression.
作用機序
Tetrahydrocucurbitacin I is compared with other cucurbitacins, such as cucurbitacin B, D, and E:
Cucurbitacin B: Known for its strong anticancer properties, but with higher toxicity.
Cucurbitacin D: Similar anticancer effects but less potent than this compound.
Cucurbitacin E: Exhibits anti-inflammatory and anticancer activities, but with different molecular targets.
Uniqueness: this compound stands out due to its balanced profile of potent biological activities and relatively lower toxicity compared to other cucurbitacins .
類似化合物との比較
- Cucurbitacin B
- Cucurbitacin D
- Cucurbitacin E
- Dihydrocucurbitacin B
Conclusion
Tetrahydrocucurbitacin I is a compound of significant interest due to its diverse biological activities and potential applications in medicine and industry. Its unique properties and mechanisms of action make it a valuable subject for ongoing research.
特性
IUPAC Name |
17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23,31-32,36-37H,10-15H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMUUFDDBRYVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
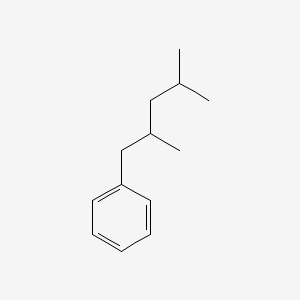
![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)
